Cyclopentyl(4-fluorophenyl)methanamine hydrochloride
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentyl(4-fluorophenyl)methanamine hydrochloride typically involves the reaction of cyclopentylmethanamine with 4-fluorobenzaldehyde under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride . The product is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling and safety measures due to the use of potentially hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
Cyclopentyl(4-fluorophenyl)methanamine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Cyclopentyl(4-fluorophenyl)methanamine hydrochloride is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex molecules.
Biology: In studies involving receptor binding and enzyme inhibition.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Cyclopentyl(4-fluorophenyl)methanamine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Cyclopentyl(2-quinolinyl)methanamine hydrochloride
- (1-Cyclopentyl-3-piperidinyl)methanamine hydrochloride
- (4-Fluorophenyl)(pyridin-4-yl)methanamine hydrochloride
Uniqueness
Cyclopentyl(4-fluorophenyl)methanamine hydrochloride is unique due to the presence of both a cyclopentyl group and a fluorophenyl group, which confer specific chemical and biological properties. The fluorine atom on the phenyl ring can influence the compound’s reactivity and binding affinity to molecular targets, making it distinct from other similar compounds .
Properties
IUPAC Name |
cyclopentyl-(4-fluorophenyl)methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FN.ClH/c13-11-7-5-10(6-8-11)12(14)9-3-1-2-4-9;/h5-9,12H,1-4,14H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZNQZJMESMHSSY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(C2=CC=C(C=C2)F)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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